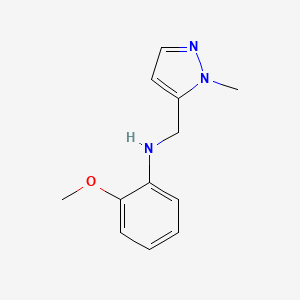
2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a methoxy group attached to the benzene ring and a pyrazole moiety linked to the nitrogen atom of the aniline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline typically involves the reaction of 2-methoxyaniline with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane and reagents like triethylamine . The reaction mixture is stirred under an ice-water bath to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and quality of the final product.
化学反応の分析
Types of Reactions
2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline derivatives
科学的研究の応用
2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to 2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline include:
- 2-Methoxy-N-((1H-pyrazol-5-yl)methyl)aniline
- 2-Methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline
- 2-Methoxy-N-((1-methyl-1H-imidazol-5-yl)methyl)aniline
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both a methoxy group and a pyrazole moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
生物活性
2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline, a compound with the CAS number 1006450-90-3, has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer, antimicrobial, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is C12H15N3O. It features a methoxy group attached to an aniline structure, linked via a methyl bridge to a pyrazole moiety. This unique structural composition is believed to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have investigated the anticancer properties of pyrazole derivatives, including this compound.
Case Studies and Research Findings
-
Cell Line Studies :
- A study highlighted that pyrazole derivatives exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 3.79 µM to 42.30 µM against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .
- Another derivative demonstrated an IC50 value of 4.2 µM against A375 melanoma cells, indicating potent anticancer activity .
- Mechanism of Action :
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence regarding the antimicrobial efficacy of this compound.
Research Findings
-
Antibacterial Activity :
- Compounds with similar structures have shown promising antibacterial activity against various strains. For example, MIC (Minimum Inhibitory Concentration) values were reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
- This suggests that derivatives of pyrazole could be effective in treating infections caused by resistant bacterial strains.
- Antifungal Activity :
Summary of Biological Activities
特性
IUPAC Name |
2-methoxy-N-[(2-methylpyrazol-3-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15-10(7-8-14-15)9-13-11-5-3-4-6-12(11)16-2/h3-8,13H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWQRDBLUCQZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














